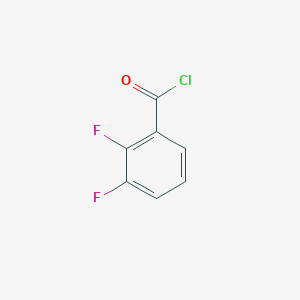

2,3-Difluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCFERWURRNLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334064 | |

| Record name | 2,3-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18355-73-2 | |

| Record name | 2,3-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Difluorobenzoyl Chloride for Researchers and Drug Development Professionals

Introduction

2,3-Difluorobenzoyl chloride is a fluorinated aromatic acyl chloride that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable reagent for the introduction of the 2,3-difluorobenzoyl moiety into various molecular scaffolds. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance to researchers and scientists in drug development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 18355-73-2 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₂O | [1][3] |

| Molecular Weight | 176.55 g/mol | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 85-87 °C at 14 mmHg | [3] |

| Density | 1.423 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5143 | [3] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis and Reactivity

This compound is most commonly synthesized from 2,3-difluorobenzoic acid. The reaction typically involves the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent choice.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another inert solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 2,3-difluorobenzoic acid.

-

Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents).

-

Add a catalytic amount of anhydrous DMF (a few drops).

-

The reaction mixture is gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in the complete removal of residual thionyl chloride.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a precursor for the synthesis of more complex molecules with potential biological activity. A notable application is in the preparation of N-substituted benzamides, particularly those incorporating a benzothiazole moiety.[3]

Experimental Protocol: Synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide

This protocol describes the acylation of a substituted aminobenzothiazole with this compound.

Materials:

-

2-amino-6-chloro-5-fluorobenzothiazole

-

This compound

-

Anhydrous pyridine (or another suitable base like triethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

Dissolve 2-amino-6-chloro-5-fluorobenzothiazole in an anhydrous aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as anhydrous pyridine, to the solution. This will act as a nucleophilic catalyst and an acid scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the cooled reaction mixture.

-

Allow the reaction to stir at a low temperature and then gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.

Biological Significance of Derivatives

While this compound itself is a reactive intermediate, its derivatives, particularly those containing the benzothiazole scaffold, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial (antibacterial and antifungal), anti-inflammatory, and antitumor properties.[4][5][6] The incorporation of the difluorobenzoyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Visualizing Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2,3-difluorobenzoic acid to the biologically relevant benzothiazole derivative.

Caption: Synthetic workflow for this compound and its application.

Potential Biological Activities of Benzothiazole Derivatives

This diagram illustrates the potential therapeutic applications stemming from the benzothiazole scaffold, which can be synthesized using this compound.

Caption: Biological activities of benzothiazole derivatives in drug discovery.

Safety and Handling

This compound is a corrosive substance that reacts with water and is a lachrymator.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [xieshichem.com]

- 3. This compound 97 18355-73-2 [sigmaaldrich.com]

- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Safety Data for 2,3-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2,3-Difluorobenzoyl chloride (CAS No: 18355-73-2). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This document is intended to be a critical resource for laboratory personnel and anyone involved in the handling and use of this compound in a professional capacity.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The following table summarizes its GHS classification and associated hazard statements.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation mark | Danger | H335: May cause respiratory irritation.[1][2] |

Precautionary Statements: A comprehensive list of precautionary statements is provided in the SDS. Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₃ClF₂O[1] |

| Molecular Weight | 176.55 g/mol [1] |

| Appearance | Clear, colorless liquid[2] |

| Boiling Point | 85-87 °C at 14 mmHg[1][2] |

| Density | 1.423 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.5143[1][2] |

| Flash Point | 91 °C (195.8 °F) - closed cup[1] |

| Sensitivity | Moisture Sensitive[2][3] |

Handling, Storage, and Experimental Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1] A type ABEK (EN14387) respirator filter is also recommended.[1]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mist.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as water, strong bases, and alcohols.[3]

-

The substance is classified under Storage Class 8A, indicating combustible corrosive hazardous materials.[1]

Experimental Protocol for Safe Handling:

A generalized protocol for handling acyl chlorides like this compound in a research setting is as follows:

-

Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have appropriate quenching agents and spill kits accessible.

-

Dispensing: Carefully measure the required amount of this compound in the fume hood. Use glass or other compatible materials for transfer.

-

Reaction: Add the this compound to the reaction mixture slowly and in a controlled manner, especially when reacting with nucleophiles, as the reaction can be exothermic.

-

Work-up: Quench any unreacted this compound carefully with a suitable reagent (e.g., a solution of sodium bicarbonate or other weak base) under controlled conditions to avoid vigorous reactions.

-

Decontamination and Waste Disposal: Decontaminate all glassware and equipment that came into contact with the chemical. Dispose of waste in a designated, properly labeled hazardous waste container according to institutional and local regulations.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following diagram illustrates the recommended first aid procedures for different routes of exposure.

Caption: First aid procedures for this compound exposure.

Safe Handling Workflow

The following workflow diagram outlines the critical steps for safely handling this compound from receipt to disposal. Adherence to this workflow is essential for minimizing exposure and ensuring laboratory safety.

Caption: Workflow for the safe handling of this compound.

This guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for the most current and detailed information. Researchers, scientists, and drug development professionals are encouraged to use this document as a reference to reinforce safe laboratory practices when working with this compound.

References

physical and chemical properties of 2,3-Difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluorobenzoyl chloride is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile chemical building block stems from the presence of the reactive acyl chloride group and the unique electronic properties conferred by the difluoro-substituted phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a liquid at room temperature. Its key physical and chemical data are summarized in the table below, providing a foundational understanding of its characteristics for experimental design and handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O | |

| Molecular Weight | 176.55 g/mol | |

| CAS Number | 18355-73-2 | |

| Appearance | Liquid | |

| Boiling Point | 85-87 °C at 14 mmHg | |

| Density | 1.423 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5143 | |

| Flash Point | 91 °C (195.8 °F) - closed cup |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of 2,3-difluorobenzoic acid. This is a standard transformation in organic chemistry, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general method for the preparation of this compound from its corresponding carboxylic acid.

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,3-difluorobenzoic acid. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: An excess of thionyl chloride (typically 2-5 equivalents) is added to the flask, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintained at this temperature for several hours (typically 2-4 hours), or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by the disappearance of the solid benzoic acid.

-

Workup and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound is then purified by fractional distillation under vacuum to yield the final product.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity makes it an invaluable intermediate in organic synthesis.

In the context of drug development, the 2,3-difluorobenzoyl moiety is incorporated into larger molecules to modulate their biological activity, metabolic stability, and pharmacokinetic properties. The fluorine atoms can alter the acidity of nearby protons, participate in hydrogen bonding, and block metabolic oxidation, making this a desirable structural motif.

A notable application is its use in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide, highlighting its role as a key building block for complex heterocyclic structures with potential biological activity.

Caption: Common nucleophilic substitution reactions.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classifications: It is classified as Skin Corrosion/Irritation Category 1B and causes severe skin burns and eye damage. It may also cause respiratory irritation (STOT SE 3).

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: Standard precautions for corrosive materials should be followed, including avoiding inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Appropriate PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A respirator may be necessary depending on the scale of the experiment.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[1] As an acyl chloride, it will react exothermically with water and other protic nucleophiles.

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[1] It should be stored in a corrosives area.[1]

References

A Technical Guide to 2,3-Difluorobenzoyl Chloride: Structure, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. 2,3-Difluorobenzoyl chloride (C₇H₃ClF₂O) is a significant building block in organic synthesis, valued for its utility in introducing the 2,3-difluorobenzoyl moiety into molecules. This guide provides an in-depth overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Identification

This compound is a derivative of benzoic acid with two fluorine atoms at the 2 and 3 positions of the benzene ring and a chloride atom attached to the carbonyl carbon.

The structural details can be represented in various chemical notation formats:

These identifiers are crucial for unambiguous database searching and computational modeling.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Weight | 176.55 g/mol | [1][2] |

| CAS Number | 18355-73-2 | [1][3][4] |

| Appearance | Liquid | [1][2] |

| Density | 1.423 g/mL at 25 °C | [1][2] |

| Boiling Point | 85-87 °C at 14 mmHg | [1][2] |

| Refractive Index | n20/D 1.5143 | [1][2] |

| Flash Point | 91 °C (closed cup) | [1][2] |

Synthesis of this compound

A prevalent and efficient method for the preparation of this compound is the reaction of 2,3-difluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid into the more reactive acyl chloride.

Experimental Protocol: Synthesis from 2,3-Difluorobenzoic Acid

This protocol outlines the general procedure for the synthesis of this compound using thionyl chloride.

Materials:

-

2,3-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., toluene) is optional

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorobenzoic acid.

-

Addition of Thionyl Chloride: Cautiously add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. This step should be performed in a well-ventilated fume hood as the reaction releases toxic gases (SO₂ and HCl).

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours.[5] The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.[6]

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily used as an acylating agent. A notable application is in the synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.[1][2]

This reaction highlights the role of this compound in the formation of amide bonds, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of the acyl chloride functional group allows for efficient coupling with nucleophiles such as amines.

References

- 1. This compound 97 18355-73-2 [sigmaaldrich.com]

- 2. 2,3-二氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [xieshichem.com]

- 4. aobchem.com [aobchem.com]

- 5. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

spectroscopic data of 2,3-Difluorobenzoyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Difluorobenzoyl Chloride

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 18355-73-2), tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format.

Molecular Structure and Properties:

-

Chemical Formula: C₇H₃ClF₂O[1]

-

Molecular Weight: 176.55 g/mol [1]

-

Appearance: Liquid[1]

-

Boiling Point: 85-87 °C at 14 mmHg[1]

-

Density: 1.423 g/mL at 25 °C[1]

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI), a hard ionization technique that provides detailed structural information through fragmentation.[2] The high-energy electron beam typically causes the molecule to lose an electron, forming a molecular ion (M⁺•), which then undergoes fragmentation.[2][3]

Table 1: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Intensity | Notes |

| 176/178 | [C₇H₃ClF₂O]⁺• | Moderate | Molecular ion peak (M⁺•) and its ³⁷Cl isotope. |

| 141 | [C₇H₃F₂O]⁺ | High | Loss of a chlorine radical (•Cl) from the molecular ion. This is a common fragmentation for acyl chlorides. |

| 113 | [C₆H₃F₂]⁺ | Moderate | Subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment. |

| 93 | [C₅H₂F]⁺ | Low | Further fragmentation of the difluorophenyl cation. |

Data interpreted from the NIST WebBook mass spectrum for this compound.[4]

Infrared (IR) Spectroscopy

The infrared spectrum reveals key functional groups present in the molecule. For an acyl chloride, the most prominent feature is the very strong carbonyl (C=O) stretching vibration, which appears at a higher frequency compared to other carbonyl compounds.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1800 | C=O Stretch (Acyl Chloride) | Strong, Sharp |

| ~1600 - 1450 | Aromatic C=C Stretch | Medium |

| ~1300 - 1100 | C-F Stretch | Strong |

| ~800 - 600 | C-Cl Stretch | Medium |

Expected values based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) based on its chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling |

| H-4 | ~7.3 - 7.5 | ddd (doublet of doublet of doublets) | H-H, H-F coupling |

| H-5 | ~7.2 - 7.4 | ddd (doublet of doublet of doublets) | H-H, H-F coupling |

| H-6 | ~7.8 - 8.0 | ddd (doublet of doublet of doublets) | H-H, H-F coupling |

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~165 - 170 | s (singlet) |

| C-1 | ~125 - 130 | d (doublet) |

| C-2 | ~150 - 155 | d (doublet) |

| C-3 | ~150 - 155 | d (doublet) |

| C-4 | ~120 - 125 | d (doublet) |

| C-5 | ~125 - 130 | s (singlet) |

| C-6 | ~130 - 135 | d (doublet) |

Note: The carbonyl carbon of acyl chlorides typically resonates in the 160-180 ppm range.[5]

Table 5: Predicted ¹⁹F NMR Data (referenced to CFCl₃)

| Fluorine | Predicted δ (ppm) | Multiplicity |

| F-2 | -130 to -150 | d (doublet) |

| F-3 | -130 to -150 | d (doublet) |

Note: The chemical shift range for aromatic fluorides is broad but typically falls within this region.[6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[8] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹⁹F NMR, use an appropriate reference standard like CFCl₃.[8]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

This analysis can be performed using either the neat liquid transmission method or the Attenuated Total Reflectance (ATR) method.

-

A) Transmission Method (Neat Liquid):

-

Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).[9]

-

Place a second salt plate on top to create a thin, uniform liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Data Acquisition: Record a background spectrum of the empty instrument. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.[10] The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol) and store them in a desiccator.[9]

-

-

B) Attenuated Total Reflectance (ATR) Method:

-

Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10]

-

Background Scan: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. The ATR method is often faster as it requires minimal sample preparation and cleanup.[11]

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For a volatile liquid, this can be done via direct insertion or, more commonly, through a gas chromatograph (GC-MS) for sample purification and introduction.[2] The sample is heated to ensure it is in the gas phase.[12]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3] This causes ionization and extensive, reproducible fragmentation.[2]

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[13]

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.

References

- 1. This compound 97 18355-73-2 [sigmaaldrich.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. This compound [webbook.nist.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. rroij.com [rroij.com]

An In-depth Technical Guide to the Synthesis and Reactivity of 2,3-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 2,3-difluorobenzoyl chloride. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, which can influence molecular conformation, metabolic stability, and binding affinity of target compounds.[1] This document details common synthetic routes, key reactions, and includes experimental protocols and quantitative data to support laboratory applications.

Core Properties of this compound

This compound is a reactive acyl chloride that serves as a versatile intermediate for introducing the 2,3-difluorobenzoyl moiety into a range of molecules. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 18355-73-2 | [2] |

| Molecular Formula | C₇H₃ClF₂O | [2] |

| Molecular Weight | 176.55 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 85-87 °C at 14 mmHg | [2] |

| Density | 1.423 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5143 | [2] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |

| Assay | 97% | [2] |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the chlorination of its corresponding carboxylic acid, 2,3-difluorobenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is common due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl) which are easily removed from the reaction mixture.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 2,3-Difluorobenzoic Acid

The following is a representative protocol for the synthesis of this compound.

Materials:

-

2,3-Difluorobenzoic Acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases, add 2,3-difluorobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops).

-

The reaction mixture is heated to reflux (the temperature will depend on the boiling point of the thionyl chloride and any co-solvent used) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-3 hours), the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Reactivity of this compound

As a typical acyl chloride, this compound is a highly reactive electrophile at the carbonyl carbon. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]

Caption: Key reactions of this compound.

Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine, or an excess of the amine reactant) to neutralize the HCl byproduct. A notable application is its use in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.[2]

General Experimental Protocol for Amide Synthesis:

-

Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, 1.1-1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.

Ester Formation

The reaction of this compound with alcohols, in the presence of a base like pyridine, yields the corresponding esters. This reaction is a standard method for ester synthesis from acyl chlorides.

General Experimental Protocol for Ester Synthesis:

-

Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane) with a base (e.g., pyridine).

-

Cool the mixture in an ice bath.

-

Add this compound dropwise.

-

Stir the reaction at room temperature until completion.

-

Work-up involves washing with aqueous acid and brine, drying the organic layer, and removing the solvent. The product is then purified.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,3-difluorobenzoyl group onto an aromatic ring, forming an aryl ketone.[4] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution.[5]

General Experimental Protocol for Friedel-Crafts Acylation:

-

The aromatic substrate is dissolved in a suitable inert solvent (e.g., carbon disulfide, nitrobenzene).

-

The Lewis acid catalyst (e.g., AlCl₃) is added, often portion-wise, at a low temperature.

-

This compound is then added slowly to the cooled mixture.

-

The reaction is stirred, often with gradual warming to room temperature or gentle heating, until completion.

-

The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography or recrystallization.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), react with this compound.[6] The reaction with Grignard reagents typically proceeds with the addition of two equivalents of the reagent to form a tertiary alcohol after an aqueous workup.[7] To isolate the ketone product, less reactive organometallic reagents like organocuprates (Gilman reagents, R₂CuLi) are used, which add only once.[7][8]

General Considerations for Reactions with Organometallic Reagents:

-

These reactions must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere) as organometallic reagents are highly reactive towards water and oxygen.

-

The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity.

-

The workup usually involves quenching with a saturated aqueous solution of ammonium chloride.

Safety Information

This compound is a corrosive and moisture-sensitive compound.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[2] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][2]

This guide provides a foundational understanding of the synthesis and reactivity of this compound. For specific applications, it is recommended to consult the primary literature for detailed, substrate-specific experimental conditions and safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 97 18355-73-2 [sigmaaldrich.com]

- 3. This compound | 18355-73-2 | Benchchem [benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilicity of 2,3-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2,3-difluorobenzoyl chloride, a key building block in medicinal chemistry and materials science. While direct quantitative kinetic data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from analogous substituted benzoyl chlorides, computational studies, and established mechanistic principles to provide a robust understanding of its reactivity. This document details the electronic and steric factors governing its electrophilicity, offers detailed experimental protocols for its characterization, and presents logical frameworks for predicting its behavior in nucleophilic substitution reactions.

Introduction

This compound is a valuable reagent in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. Its reactivity is centered at the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of two fluorine atoms on the aromatic ring significantly modulates the electrophilicity of the carbonyl group through a combination of inductive and steric effects. Understanding these influences is critical for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

Theoretical Framework: Factors Influencing Electrophilicity

The electrophilicity of this compound is primarily governed by the interplay of the following factors:

-

Inductive Effects: Fluorine is the most electronegative element, and its presence on the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the carbonyl carbon, increasing its partial positive charge and thus enhancing its electrophilicity. The two fluorine atoms in the 2 and 3 positions work in concert to amplify this effect.

-

Resonance Effects: While fluorine possesses lone pairs that can participate in resonance (+R effect), its high electronegativity makes it a poor π-donor. In the case of benzoyl chlorides, the electron-withdrawing nature of the carbonyl group further diminishes the impact of any resonance donation from the fluorine atoms.

-

Steric Effects: The fluorine atom at the ortho (2-) position introduces steric hindrance around the carbonyl group. This can impede the approach of bulky nucleophiles, potentially slowing down the reaction rate compared to an unhindered acyl chloride. This "ortho-effect" is a well-documented phenomenon that can lead to deviations from predictions based solely on electronic effects. Computational studies on ortho-substituted benzoyl chlorides have shown that they are often twisted out of the plane of the benzene ring, which can affect conjugation and reactivity.

Quantitative Data and Comparative Analysis

Direct kinetic data for the reactions of this compound are scarce in the literature. However, we can infer its reactivity by examining data for related compounds.

Table 1: Hammett Substituent Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| H | 0.00 | 0.00 |

| F | 0.34 | 0.06 |

| Cl | 0.37 | 0.23 |

| NO₂ | 0.71 | 0.78 |

Data sourced from established Hammett constant tables.

The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship for meta- and para-substituted benzene derivatives. While not directly applicable to ortho-substituents due to steric effects, the positive σ values for fluorine indicate its electron-withdrawing nature, which is expected to increase the reaction rate (a positive ρ value is typical for nucleophilic attack on benzoyl chlorides). Based on the σ_meta value of fluorine (0.34), the electronic effect of the 3-fluoro substituent is expected to significantly enhance the electrophilicity of the carbonyl carbon. The 2-fluoro substituent will also contribute a strong inductive effect, though its quantitative impact is more difficult to predict with simple models.

To provide a semi-quantitative comparison, the reactivity of this compound is expected to be greater than that of benzoyl chloride due to the strong inductive effects of the two fluorine atoms. However, its reactivity with sterically demanding nucleophiles may be attenuated by the ortho-fluoro substituent.

Experimental Protocols for Determining Electrophilicity

To quantitatively assess the electrophilicity of this compound, the following experimental protocols can be employed.

Hydrolysis Kinetics via Titration

This method measures the rate of reaction with water by titrating the liberated hydrochloric acid.

Materials:

-

This compound

-

Acetone (or other suitable solvent, e.g., dioxane)

-

Deionized water

-

Standardized sodium hydroxide solution (e.g., 0.05 M)

-

Phenolphthalein indicator

-

Thermostatted water bath

-

Stopwatch

-

Pipettes and burette

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone.

-

In a series of flasks, prepare reaction mixtures with a known concentration of the acyl chloride in aqueous acetone (e.g., 90:10 acetone:water).

-

Place the flasks in a thermostatted water bath to maintain a constant temperature (e.g., 25 °C).

-

At timed intervals, withdraw an aliquot from each reaction flask and quench the reaction by adding it to a flask containing ice-cold acetone.

-

Immediately titrate the liberated HCl with the standardized NaOH solution using phenolphthalein as an indicator.

-

The concentration of HCl at each time point is used to calculate the rate constant for the hydrolysis reaction, typically assuming pseudo-first-order kinetics if water is in large excess.

Competitive Amidation with HPLC Analysis

This protocol determines the relative reactivity of this compound compared to a reference acyl chloride (e.g., benzoyl chloride).

Materials:

-

This compound

-

Benzoyl chloride (or other reference acyl chloride)

-

A primary or secondary amine (e.g., aniline or benzylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical standards of the expected amide products

Procedure:

-

Prepare equimolar stock solutions of this compound and the reference acyl chloride in the chosen anhydrous solvent.

-

In a reaction vial, combine the two acyl chloride solutions.

-

Add a sub-stoichiometric amount of the amine (e.g., 0.5 equivalents relative to the total acyl chloride concentration) and the base.

-

Allow the reaction to proceed to completion at a controlled temperature.

-

Quench the reaction with a small amount of water or methanol.

-

Analyze the product mixture by HPLC to determine the relative amounts of the two amide products formed.

-

The ratio of the products provides a measure of the relative reactivity of the two acyl chlorides. A detailed HPLC method for the analysis of acyl chloride derivatives is available.[1][2][3]

Logical and Mechanistic Diagrams

The following diagrams illustrate the key concepts related to the electrophilicity and reactions of this compound.

Caption: Nucleophilic acyl substitution mechanism.

Caption: Influence of inductive effects on electrophilicity.

Caption: General workflow for kinetic analysis.

Conclusion

The electrophilicity of this compound is significantly enhanced by the strong inductive electron-withdrawing effects of the two fluorine substituents. While the ortho-fluoro group may introduce some steric hindrance, the electronic activation is expected to be the dominant factor in many reactions. For researchers and drug development professionals, this heightened reactivity makes this compound a potent acylating agent. However, careful consideration of steric factors is necessary when selecting nucleophiles and reaction conditions. The experimental protocols provided in this guide offer a framework for quantitatively assessing its reactivity and enabling its effective use in synthesis.

References

The Versatility of 2,3-Difluorobenzoyl Chloride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzoyl chloride, a halogenated aromatic acyl chloride, is emerging as a valuable building block in various fields of chemical research, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of bioactive molecules, supported by experimental methodologies and quantitative data.

Core Applications in Research

The primary application of this compound in research lies in its use as a precursor for the synthesis of a variety of organic compounds. Its reactive acyl chloride group readily participates in acylation reactions with a wide range of nucleophiles, including amines, alcohols, and aromatic compounds, to introduce the 2,3-difluorobenzoyl moiety. This functional group can impart unique properties to the final molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics.

Pharmaceutical Research

While direct applications of this compound in marketed drugs are not yet prevalent, its structural motif is of significant interest in medicinal chemistry. Research into analogous compounds, particularly those with different fluorine substitution patterns, suggests promising avenues for the development of new therapeutic agents.

One specific application that has been identified is the use of this compound in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide .[1] Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of the 2,3-difluorobenzoyl group into the benzothiazole scaffold is a strategy to potentially enhance these activities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 18355-73-2 |

| Molecular Formula | C₇H₃ClF₂O |

| Molecular Weight | 176.55 g/mol |

| Appearance | Liquid |

| Boiling Point | 85-87 °C/14 mmHg |

| Density | 1.423 g/mL at 25 °C |

| Refractive Index | n20/D 1.5143 |

Agrochemical Research

Analogous to its potential in pharmaceuticals, this compound is a candidate for the synthesis of novel agrochemicals. Difluorobenzoyl urea derivatives, for instance, are a known class of insecticides. While specific examples utilizing the 2,3-difluoro substitution are not extensively documented in publicly available literature, the general structure is associated with herbicidal and insecticidal activity. For example, compounds containing a 2,4-difluorobenzoylthiourea structure have shown good herbicidal activity.

Experimental Protocols

A fundamental reaction involving this compound is the acylation of amines to form amides. The following is a general experimental protocol for the synthesis of N-substituted-2,3-difluorobenzamides.

Synthesis of N-(Aryl)-2,3-difluorobenzamide (General Procedure)

-

Dissolution of Amine: In a round-bottom flask, dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).

-

Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). To this stirred solution, add this compound (1.0-1.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Potential Signaling Pathways and Experimental Workflows

Given the structural similarity of 2,3-difluorobenzamide derivatives to known bioactive molecules, a potential area of investigation for their mechanism of action is the inhibition of bacterial cell division.

FtsZ Inhibition Pathway

Derivatives of 2,6-difluorobenzamide are known to act as inhibitors of the bacterial protein FtsZ.[2][3][4] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization or function disrupts cell division, leading to bacterial cell death. It is plausible that N-substituted-2,3-difluorobenzamides could also target this pathway.

Below is a conceptual workflow for investigating the potential of a novel 2,3-difluorobenzamide derivative as an FtsZ inhibitor.

This workflow outlines the logical progression from synthesizing a new compound to confirming its mechanism of action as an FtsZ inhibitor.

The following diagram illustrates the simplified signaling pathway of FtsZ-mediated bacterial cell division and the potential point of inhibition by a 2,3-difluorobenzamide derivative.

Conclusion

This compound represents a versatile and promising reagent for the synthesis of novel bioactive compounds. While its full potential is still being explored, the structural analogy of its derivatives to known pharmaceuticals and agrochemicals suggests a bright future for its application in research and development. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic and commercial potential of this valuable chemical intermediate.

References

- 1. This compound 97 18355-73-2 [sigmaaldrich.com]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 2,3-Difluorobenzoyl Chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the amide bond being a prevalent functional group in a vast array of pharmaceuticals and biologically active compounds.[1][2] The use of fluorinated building blocks, such as 2,3-Difluorobenzoyl chloride, offers a powerful strategy to modulate the physicochemical and pharmacological properties of target molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, making the resulting 2,3-difluorobenzamide derivatives attractive scaffolds in drug discovery.[3][4]

These application notes provide detailed protocols for the synthesis of N-substituted-2,3-difluorobenzamides from this compound and various primary amines. The described methods are based on the robust and widely applicable Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[5]

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in an aprotic solvent and requires a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction for the synthesis of N-substituted-2,3-difluorobenzamides.

Applications in Drug Development

The 2,3-difluorobenzamide moiety has been identified as a key pharmacophore in the development of novel therapeutics. For instance, derivatives of 2,3-difluorobenzamide have been investigated as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[6] This receptor is a target for the treatment of various neurological and psychiatric disorders. The fluorine substitution pattern can significantly influence the potency and pharmacokinetic properties of these modulators.

Furthermore, other fluorinated benzamides, such as 2,6-difluorobenzamide derivatives, have been designed as inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this class of compounds in the development of new antibacterial agents.[7][8] The unique electronic properties conferred by the fluorine atoms can lead to enhanced binding interactions with biological targets.

Experimental Protocols

The following are representative protocols for the synthesis of N-substituted-2,3-difluorobenzamides from this compound and both aromatic and aliphatic primary amines.

Protocol 1: Synthesis of N-(Aryl)-2,3-difluorobenzamide

This protocol describes the synthesis of a representative N-aryl-2,3-difluorobenzamide using an aromatic primary amine.

Materials:

-

This compound

-

Aromatic primary amine (e.g., 2,3-difluoroaniline)

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic primary amine (1.0 eq.) in anhydrous DCM.

-

Addition of Base: Add triethylamine or pyridine (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.0-1.1 eq.) in anhydrous DCM to the reaction mixture dropwise. An exothermic reaction may be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][9]

-

Work-up: Once the reaction is complete, quench the reaction with deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 solution, and brine.[5][10]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(aryl)-2,3-difluorobenzamide.[5]

Protocol 2: Synthesis of N-(Alkyl)-2,3-difluorobenzamide

This protocol outlines the synthesis of a representative N-alkyl-2,3-difluorobenzamide using an aliphatic primary amine.

Materials:

-

This compound

-

Aliphatic primary amine (e.g., butylamine)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aliphatic primary amine (1.0 eq.) and triethylamine or DIPEA (1.5 eq.) in anhydrous THF or DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C. Add this compound (1.0 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-4 hours, monitoring by TLC.

-

Work-up: Upon completion, add deionized water to the reaction mixture.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(alkyl)-2,3-difluorobenzamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted-2,3-difluorobenzamides.

| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| 1 | 2,3-Difluoroaniline | Pyridine | DCM | 12 | 88 | 100-102 |

| 2 | 4-Methoxyaniline | Triethylamine | DCM | 4 | 92 | 135-137 |

| 3 | Benzylamine | Triethylamine | THF | 2 | 95 | 110-112 |

| 4 | Butylamine | Triethylamine | DCM | 3 | 91 | 78-80 |

| 5 | Cyclohexylamine | DIPEA | THF | 4 | 89 | 142-144 |

Yields are for isolated, purified products. Reaction conditions are based on general Schotten-Baumann protocols and may require optimization for specific substrates.[3][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2,3-difluorobenzamides.

Caption: Workflow for amide synthesis and purification.

Signaling Pathway Context

The diagram below illustrates the role of a 2,3-difluorobenzamide derivative as a negative allosteric modulator (NAM) of the mGlu5 receptor, a G-protein coupled receptor (GPCR).

Caption: Mechanism of mGlu5 receptor modulation by a 2,3-difluorobenzamide NAM.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. savemyexams.com [savemyexams.com]

Synthesis of N-Substituted Benzamides using 2,3-Difluorobenzoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzamides are a prominent class of compounds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 2,3-Difluorobenzoyl chloride is a key reagent for the synthesis of N-substituted 2,3-difluorobenzamides, which have shown promise in various therapeutic areas. This document provides detailed application notes and experimental protocols for the preparation of these compounds, summarizes key quantitative data, and explores their application in targeting the bacterial cell division protein FtsZ.

General Reaction Scheme

The synthesis of N-substituted benzamides from this compound and a primary or secondary amine is typically achieved via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a stable amide bond. A base is commonly employed to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. This reaction is often carried out under Schotten-Baumann conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2,3-difluorobenzamides

This protocol describes a standard method for the synthesis of N-aryl-2,3-difluorobenzamides from this compound and various aniline derivatives.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.05 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.05 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl-2,3-difluorobenzamide.

Protocol 2: Synthesis of N-Alkyl and N-Cycloalkyl-2,3-difluorobenzamides

This protocol is adapted for the reaction of this compound with more basic aliphatic and cycloaliphatic amines.

Materials:

-

This compound (1.0 eq)

-

Aliphatic or cycloaliphatic amine (e.g., benzylamine, cyclohexylamine) (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen/argon atmosphere setup.

Procedure:

-

In a round-bottom flask, dissolve the aliphatic or cycloaliphatic amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous CHCl₃ or DCM under a nitrogen atmosphere.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with 1 M HCl and saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent to yield the pure N-alkyl- or N-cycloalkyl-2,3-difluorobenzamide.[1][2]

Protocol 3: Synthesis of N-Heterocyclic-2,3-difluorobenzamides

This protocol outlines the synthesis of N-acyl derivatives of heterocyclic amines, such as morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at room temperature, carefully add this compound (1.0 eq) dropwise.

-

Stir the reaction mixture for an additional 1-2 hours after the addition is complete.

-

Add deionized water to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.[3][4]

Data Presentation

The following table summarizes the synthesis of various N-substituted benzamides using this compound, including reaction yields and melting points where available.

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |

| 2,3-Difluoroaniline | N-(2,3-Difluorophenyl)-2,3-difluorobenzamide | - | - | [5] |

| Benzylamine | N-Benzyl-2,3-difluorobenzamide | - | - | [6] |

| Cyclohexylamine | N-Cyclohexyl-2,3-difluorobenzamide | 84 (analog) | - | [2] |

| Morpholine | (2,3-Difluorophenyl)(morpholino)methanone | 95 (analog) | - | [4] |

| Pyridin-3-amine | N-(Pyridin-3-yl)-2,3-difluorobenzamide | - | - | [7] |

Note: Data for some entries are based on analogous reactions with similar benzoyl chlorides due to a lack of specific literature for the 2,3-difluoro derivative.

Mandatory Visualization

Experimental Workflow

Caption: General experimental workflow for the synthesis of N-substituted benzamides.

Signaling Pathway: Inhibition of Bacterial Cell Division by Targeting FtsZ

Certain benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. FtsZ, a homolog of eukaryotic tubulin, is a crucial component of the bacterial cytoskeleton and plays a central role in cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome. The divisome then mediates the synthesis of the septal cell wall, leading to cell constriction and division.[8][9][10]

Benzamide inhibitors are thought to bind to a specific site on FtsZ, promoting an aberrant conformation that leads to the formation of hyperstable polymers.[8][11] This disrupts the dynamic nature of the Z-ring, which is essential for its proper function. The stabilization of FtsZ polymers prevents the normal constriction of the Z-ring, thereby blocking cell division and ultimately leading to bacterial cell death.[12]

Caption: Signaling pathway of FtsZ-mediated bacterial cell division and its inhibition by benzamide derivatives.

References

- 1. N-Cyclohexyl-2-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cssp.chemspider.com [cssp.chemspider.com]

- 5. mdpi.com [mdpi.com]

- 6. 825596-95-0|N-Benzyl-2,3-difluorobenzamide|BLD Pharm [bldpharm.com]

- 7. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 8. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ovid.com [ovid.com]

- 12. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of Phenols with 2,3-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a general protocol for the synthesis of phenolic esters via the esterification of phenols with 2,3-difluorobenzoyl chloride. This reaction is a crucial transformation in medicinal chemistry and materials science, as the resulting fluorinated aryl esters are prevalent in many biologically active compounds and functional materials.

Introduction

The esterification of phenols with acyl chlorides is a fundamental reaction in organic synthesis. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, the reaction often requires specific conditions to proceed efficiently. The use of this compound as the acylating agent introduces a difluorobenzoyl moiety, which can significantly influence the pharmacokinetic and physicochemical properties of the parent phenol, such as metabolic stability, binding affinity, and lipophilicity.

The presence of two electron-withdrawing fluorine atoms on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol.[1] This increased reactivity can lead to milder reaction conditions and higher yields.

General Reaction Scheme

Caption: Experimental workflow for the esterification of phenols.

This document is intended as a guide and may require adjustments based on the specific substrates and laboratory conditions. Always perform a thorough literature search for the specific phenol of interest and adhere to all laboratory safety protocols.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Aromatic Compounds with 2,3-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedel-Crafts acylation of aromatic compounds using 2,3-difluorobenzoyl chloride. This protocol is designed to guide researchers in synthesizing fluorinated benzophenone derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The document includes detailed experimental procedures, data presentation, and visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. When employing this compound as the acylating agent, the resulting 2,3-difluorobenzophenone derivatives incorporate fluorine atoms, a feature known to enhance various pharmacodynamic and pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity.[2]